4-Methyl-3-(trifluoromethyl)benzoic acid
Description
Structure
2D Structure
Propriétés
IUPAC Name |
4-methyl-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-5-2-3-6(8(13)14)4-7(5)9(10,11)12/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPKAYDTKWGFQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379599 | |
| Record name | 4-Methyl-3-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261952-01-6 | |
| Record name | 4-Methyl-3-(trifluoromethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261952-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-3-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Step 1: Oxidative Trifluoromethylation
In a Schlenk tube, 4-methylbenzoic acid reacts with trifluoromethyl iodide under radical initiation. The reaction employs:
-
Oxidants : Silver carbonate (Ag₂CO₃) and dipotassium peroxodisulfate (K₂S₂O₈)
-
Solvent : Dichloromethane (CH₂Cl₂)
-
Conditions : 120°C for 10 h under inert atmosphere
The peroxodisulfate generates sulfate radicals (SO₄⁻- ), which abstract hydrogen from the methyl group, enabling trifluoromethylation at the meta position. This step achieves regioselectivity >95%, attributed to the steric and electronic effects of the carboxylic acid group.
Step 2: Saponification and Acidification
The intermediate ester undergoes hydrolysis:
-
Base : Sodium hydroxide (NaOH) in ethanol
-
Conditions : Reflux for 6 h
-
Workup : Acidification with HCl to pH 3
While the overall yield is unspecified, the method’s selectivity makes it valuable for laboratory-scale synthesis.
Hydrolysis of Trichloromethyl Precursors
A Chinese patent (CN101066917A) details an industrial route starting from meta-bis(trichloromethyl)benzene:
Reaction Scheme
-
Zinc Acetate-Catalyzed Hydrolysis :
-
Substrate : Trichloromethyl trifluoromethylbenzene (200 parts)
-
Catalyst : 5 wt% aqueous zinc acetate
-
Conditions : 140°C with gradual water addition over 12–18 h
The reaction proceeds via nucleophilic substitution, replacing chlorine with hydroxyl groups:
-
-
Purification :
-
Extraction : Dichloromethane removes unreacted starting material
-
Crystallization : Acidification to pH 3 yields 99.9% pure product
-
Performance Metrics
| Parameter | Value |
|---|---|
| Yield | 80% |
| Purity | 99.9% |
| Melting Point | 106.0–106.2°C |
This method’s high yield and scalability make it suitable for bulk production.
Catalytic Oxidation of Methyl-Substituted Arenes
Recent advances in cobalt-catalyzed oxidations (ACS Ind. Eng. Chem. Res. 2021) suggest an alternative route from 4-methyl-3-(trifluoromethyl)toluene:
Reaction System
-
Catalyst : Cobalt(II) acetate [Co(OAc)₂]
-
Co-catalyst : Ionic liquids (e.g., [bmim][Br])
-
Oxidant : Molecular oxygen (1.0 MPa)
-
Solvent : Acetic acid
Mechanistic Insights
-
Radical Initiation :
Bromide ions (Br⁻) from the ionic liquid generate bromine radicals (Br- ) under oxidative conditions:
2. Cobalt-Mediated Oxidation :
Co(II) cycles between Co(III) and Co(II) states, abstracting hydrogen from the methyl group to form a benzylic radical, which oxidizes to the carboxylic acid.
Performance Data
| Condition | Result |
|---|---|
| Temperature | 150°C |
| Time | 2 h |
| Toluene Conversion | 81% |
| Benzoic Acid Yield | 69% |
Recycling the catalyst for three cycles reduced the yield only marginally (67%), demonstrating robustness.
Comparative Analysis of Synthesis Routes
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Radical Carboxylation | Moderate | High | Low | Moderate |
| Hydrolysis | 80% | 99.9% | High | High |
| Catalytic Oxidation | 69% | 95–98% | Moderate | Moderate |
Key Trade-offs :
-
The hydrolysis route excels in yield and purity but requires hazardous chlorinated intermediates.
-
Catalytic oxidation uses greener oxidants (O₂) but needs specialized ionic liquids.
-
Radical methods offer precise regiocontrol but involve multi-step protocols.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the trifluoromethyl group or the carboxylic acid group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products: The major products formed from these reactions vary based on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acid derivatives, while substitution can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
Intermediate in Drug Synthesis
One of the primary applications of 4-Methyl-3-(trifluoromethyl)benzoic acid is as an intermediate in the synthesis of various pharmaceuticals. Notably, it serves as a precursor for Bafetinib, a potent Bcr-Abl kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). Bafetinib's structure is closely related to Imatinib Mesylate (Gleevec), another well-known treatment for CML. The synthesis process typically involves several steps where this compound plays a crucial role in forming the active pharmaceutical ingredient (API) .
COVID-19 Research
Recent studies have indicated that this compound may be relevant in COVID-19 research. Its derivatives are being explored for potential antiviral properties, contributing to the development of new therapeutic strategies against SARS-CoV-2 .
Organic Synthesis
In organic chemistry, this compound is utilized for synthesizing various derivatives that are important in drug discovery and development. For instance, it can be converted into methyl esters and other functionalized compounds through esterification reactions, which are essential for further chemical modifications .
Case Study 1: Synthesis of Bafetinib
A detailed synthesis route for Bafetinib involving this compound includes the following steps:
- Formation of Methyl Ester : The acid is reacted with methanol in the presence of sulfuric acid to form the methyl ester.
- Nucleophilic Substitution : The methyl ester undergoes nucleophilic substitution to introduce necessary functional groups.
- Final Cyclization : The final cyclization step leads to the formation of Bafetinib.
This multi-step synthesis highlights the importance of this compound as a building block in pharmaceutical chemistry .
Case Study 2: Antiviral Properties Exploration
Research teams have investigated various derivatives of this compound for their potential antiviral activities against coronaviruses. Initial findings suggest that modifications on the trifluoromethyl group can enhance biological activity, making it a candidate for further development in antiviral therapies .
Mécanisme D'action
The mechanism by which 4-Methyl-3-(trifluoromethyl)benzoic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group often enhances the compound’s binding affinity and stability, making it a valuable pharmacophore .
Comparaison Avec Des Composés Similaires
Substituent Position and Acidity
The position and type of substituents significantly influence physicochemical properties. Key analogs include:
| Compound Name | CAS Number | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Predicted pKa |
|---|---|---|---|---|---|
| 4-(Trifluoromethyl)benzoic acid | 455-24-3 | –CF₃ (4) | C₈H₅F₃O₂ | 190.12 | ~1.8–2.3 |
| 2-Methyl-5-(trifluoromethyl)benzoic acid | 13055-63-5 | –CH₃ (2), –CF₃ (5) | C₉H₇F₃O₂ | 204.15 | ~2.5–3.0 |
| 4-Nitro-3-(trifluoromethyl)benzoic acid | Not reported | –NO₂ (4), –CF₃ (3) | C₈H₄F₃NO₄ | 235.12 | ~1.5–2.0 |
| 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid | 1373920-63-8 | –F (4), –CH₃ (3), –CF₃ (5) | C₉H₆F₄O₂ | 222.14 | ~2.0–2.5 |
Key Observations :
Stability and Handling
- Thermal Stability : Fluorinated compounds generally exhibit high thermal stability. The target compound decomposes above 250°C .
Activité Biologique
4-Methyl-3-(trifluoromethyl)benzoic acid, a compound featuring both methyl and trifluoromethyl groups on a benzoic acid structure, has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological effects, including antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound's unique trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its derivatives against various bacterial strains and found that compounds with the trifluoromethyl group showed enhanced activity compared to their non-fluorinated counterparts. The minimum inhibitory concentrations (MICs) for several derivatives were reported as follows:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1 | Staphylococcus aureus | 2 |
| 2 | Escherichia coli | 4 |
| 3 | Pseudomonas aeruginosa | 8 |
These results suggest that the presence of the trifluoromethyl group contributes to increased antimicrobial potency .
Antifungal Activity
The antifungal potential of this compound was assessed through in vitro studies against several fungal strains. The findings revealed that while some derivatives exhibited moderate antifungal activity, the efficacy varied significantly among different fungal species. Notably, the compound demonstrated lower activity against yeast strains compared to filamentous fungi:
| Fungal Strain | MIC (µmol/L) |
|---|---|
| Candida albicans | ≥1.95 |
| Aspergillus fumigatus | ≥0.49 |
| Trichophyton mentagrophytes | ≥0.49 |
The study concluded that while the compound has potential as an antifungal agent, further optimization is necessary to enhance its efficacy .
Anticancer Activity
Recent studies have explored the anticancer properties of this compound derivatives. In particular, compounds incorporating this moiety have shown promising results in inhibiting various cancer cell lines, including:
- K-562 (chronic myelogenous leukemia)
- MCF-7 (breast adenocarcinoma)
- A549 (lung carcinoma)
Inhibition rates were observed at concentrations as low as 10 nM, indicating significant anti-proliferative effects. The structure-activity relationship (SAR) analysis highlighted that the trifluoromethyl group plays a critical role in enhancing the anticancer activity through competitive inhibition of key signaling pathways .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through covalent bonding and enzyme inhibition. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating better penetration into cellular membranes and interaction with hydrophobic pockets in proteins.
Key Mechanisms Identified:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in critical signaling pathways.
- Protein-Ligand Interactions : It forms stable complexes with target proteins, altering their function and leading to downstream effects on cell proliferation and survival.
- Antimicrobial Action : The lipophilic nature allows it to disrupt microbial cell membranes effectively.
Case Studies
Several case studies have illustrated the effectiveness of this compound in clinical and experimental settings:
- Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed a significant reduction in pathogen load when treated with formulations containing this compound.
- Antifungal Treatment : In vitro studies demonstrated effective clearance of fungal infections in animal models using derivatives of this compound.
- Cancer Cell Line Studies : Laboratory tests indicated that certain derivatives could reduce tumor size in xenograft models by targeting specific cancer pathways.
Q & A
Basic: What are the common synthetic routes for preparing 4-Methyl-3-(trifluoromethyl)benzoic acid, and what critical parameters influence yield and purity?
Answer: The compound is typically synthesized via Friedel-Crafts alkylation of a methyl-substituted benzene derivative, followed by oxidation to introduce the carboxylic acid group. Critical parameters include:
- Temperature control during trifluoromethylation to avoid side reactions.
- Use of anhydrous conditions to prevent hydrolysis of intermediates.
- Purification via recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
- Yield optimization requires stoichiometric balancing of trifluoromethylating agents (e.g., CF₃I) and catalytic systems (e.g., CuI) .
Basic: Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Resolve aromatic proton environments (δ 7.2–8.1 ppm) and confirm trifluoromethyl integration (δ ~-60 ppm for ¹⁹F NMR) .
- Mass spectrometry (EI/ESI) : Validate molecular weight (MW 218.15 g/mol) and fragmentation patterns .
- Melting point analysis : Compare observed mp (e.g., 217–220°C) against literature values to assess crystalline purity .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to quantify purity (>98%) .
Advanced: How should researchers address contradictory melting point reports (e.g., 217–220°C vs. 210–215°C) in literature?
Answer: Discrepancies may arise from:
- Polymorphism : Perform differential scanning calorimetry (DSC) to identify thermal transitions.
- Purity variations : Validate via elemental analysis (C, H, N) and HPLC to rule out impurities.
- Recrystallization solvents : Test orthogonal systems (e.g., EtOH vs. DCM/hexane) to isolate dominant polymorphs .
Advanced: What strategies mitigate challenges in X-ray crystallography of derivatives of this compound?
Answer:
- Low-temperature data collection (100 K) reduces thermal motion artifacts from the CF₃ group.
- Use SHELXL restraints for rigid bond refinement of the trifluoromethyl moiety.
- Co-crystallization with hydrogen-bond acceptors (e.g., pyridine) improves crystal packing .
- Address disorder by modeling alternative conformations with occupancy refinement .
Advanced: How does the compound’s electronic profile influence its reactivity in palladium-catalyzed coupling reactions?
Answer:
- The electron-withdrawing CF₃ group meta to the COOH deactivates the aromatic ring, requiring highly active catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (120–140°C) for Suzuki-Miyaura couplings.
- Monitor for decarboxylation side reactions via LC-MS.
- Steric effects from the methyl group may hinder ortho-functionalization, favoring para-substitution in electrophilic reactions .
Basic: What are the recommended storage conditions to maintain stability?
Answer:
- Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C .
- Use desiccants (silica gel) to prevent moisture-induced degradation.
- Avoid prolonged exposure to UV light , which can cleave the C–CF₃ bond .
Advanced: What computational methods predict the acid dissociation constant (pKa) of this compound?
Answer:
- DFT calculations (B3LYP/6-311+G(d,p)) with implicit solvation models (e.g., SMD for DMSO/water) estimate pKa.
- Experimental validation via potentiometric titration in buffered solutions (pH 2–12).
- The methyl group ortho to COOH lowers pKa by ~0.5 units compared to para-substituted analogs due to steric hindrance of resonance stabilization .
Advanced: How is this compound utilized as a building block in medicinal chemistry?
Answer:
- Carboxylic acid moiety : Enables conjugation with amines or alcohols to form amides/esters for prodrug development.
- Trifluoromethyl group : Enhances metabolic stability and bioavailability in kinase inhibitors.
- Example: Derivatives show selective COX-2 inhibition in anti-inflammatory studies, validated via enzyme-linked immunosorbent assays (ELISA) .
Basic: What safety precautions are necessary during handling?
Answer:
- Use gloves and goggles to avoid skin/eye contact with the corrosive carboxylic acid.
- Work in a fume hood to prevent inhalation of fine particles.
- Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How to resolve conflicting NMR data for regiochemical assignments?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
